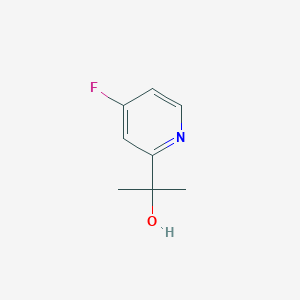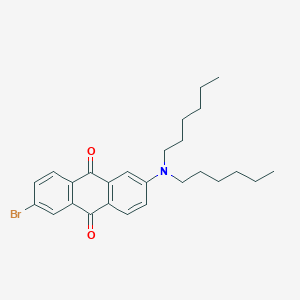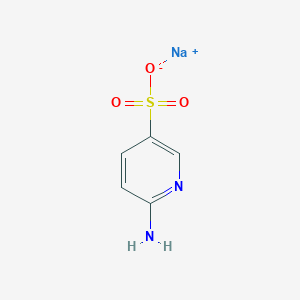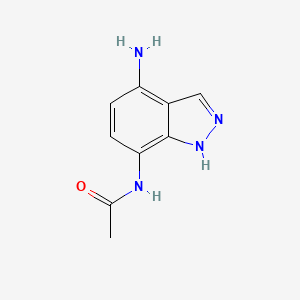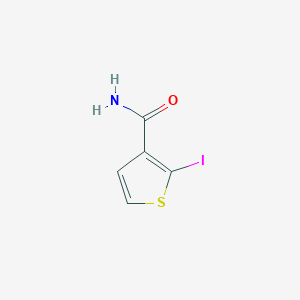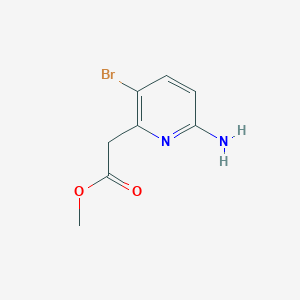
(4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone typically involves the Biginelli reaction, which is a three-component condensation reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. Common catalysts include Brønsted or Lewis acids such as hydrochloric acid (HCl) or acetic acid (AcOH) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
(4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry
In chemistry, (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and catalysis .
Biology
In biological research, this compound is investigated for its potential as a calcium channel blocker. It has shown promise in preliminary studies for its ability to modulate ion channels, which are crucial for various physiological processes .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antihypertensive agents. They are also studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
作用機序
The mechanism of action of (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone involves its interaction with molecular targets such as ion channels and enzymes. It acts as a calcium channel blocker by binding to specific sites on the channel, thereby inhibiting calcium ion influx. This modulation of ion channels can lead to various physiological effects, including vasodilation and reduced blood pressure .
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
- (5-Acetyl-6-Methyl-4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-3,4-Dihydropyrmidin-2(1H)-Thione)
Uniqueness
What sets (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone apart from similar compounds is its unique combination of a pyrimidine ring with a phenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
(6-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H14N2O/c1-9-7-8-13-12(14-9)11(15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChIキー |
HGFUSGHLERHMGM-UHFFFAOYSA-N |
正規SMILES |
CC1CCN=C(N1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)

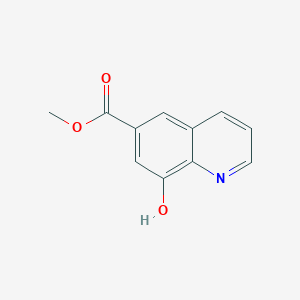
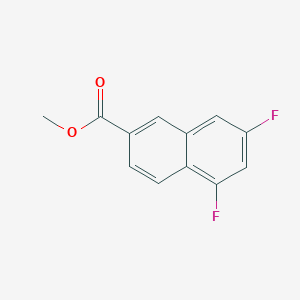
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
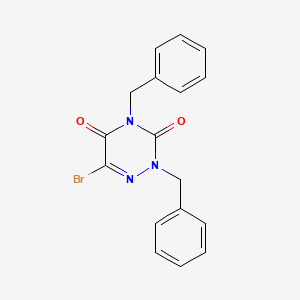
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)
